1H,1H,2H,2H-Perfluoroheptan-1-ol

概要

説明

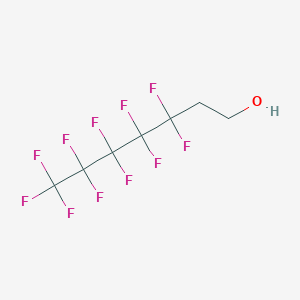

1H,1H,2H,2H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is part of the broader class of perfluoroalkyl alcohols, known for their stability and resistance to degradation.

準備方法

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoroheptan-1-ol can be synthesized through various methods. One common approach involves the reaction of perfluoroalkyl iodides with alcohols under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using specialized equipment. The process may include steps such as distillation and purification to achieve high purity levels required for various applications .

化学反応の分析

Types of Reactions: 1H,1H,2H,2H-Perfluoroheptan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming perfluoroheptanal.

Reduction: The compound can be reduced to form perfluoroheptane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogenating agents such as thionyl chloride can be employed.

Major Products:

Oxidation: Perfluoroheptanal

Reduction: Perfluoroheptane

Substitution: Various halogenated derivatives

科学的研究の応用

1H,1H,2H,2H-Perfluoroheptan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and coatings

作用機序

The mechanism by which 1H,1H,2H,2H-Perfluoroheptan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications .

類似化合物との比較

1H,1H,2H,2H-Perfluoro-1-octanol: Similar in structure but with an additional carbon atom, making it slightly more hydrophobic.

1H,1H,2H-Perfluoro-1-hexene: A related compound with a double bond, used in different chemical reactions.

1H,1H,2H,2H-Perfluorohexan-1-ol: Another fluorinated alcohol with a shorter carbon chain.

Uniqueness: 1H,1H,2H,2H-Perfluoroheptan-1-ol stands out due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure allows for specific interactions in chemical and biological systems, which are not as pronounced in its analogs .

生物活性

1H,1H,2H,2H-Perfluoroheptan-1-ol (PFH) is a fluorinated alcohol with unique chemical properties that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is part of a larger class of perfluoroalkyl substances (PFAS), known for their stability and resistance to degradation. Understanding the biological activity of PFH is crucial for assessing its potential applications and environmental impacts.

- Chemical Formula : C7H13F17O

- Molecular Weight : 464.119 g/mol

- CAS Number : 678-39-7

PFH is characterized by its hydrophobic nature due to the presence of multiple fluorine atoms, which affects its interaction with biological systems.

Toxicity and Safety

Research indicates that PFAS, including PFH, can exhibit various toxicological effects. Studies have shown that exposure to fluorinated compounds can lead to endocrine disruption, liver toxicity, and developmental issues in aquatic organisms. For instance, PFH has been associated with alterations in reproductive and immune functions in animal models .

Biotransformation

Biotransformation studies reveal that certain microbial strains can metabolize PFH. For example, strains of Pseudomonas have been shown to defluorinate fluorotelomer alcohols, leading to less harmful metabolites. This biotransformation is critical for understanding how PFH may degrade in the environment and its potential for bioaccumulation .

Case Studies

- Microbial Degradation : A study demonstrated the ability of Pseudomonas oleovorans to defluorinate 6:2 fluorotelomer alcohols through two distinct pathways, producing less toxic byproducts. This indicates potential for bioremediation strategies involving PFH .

- Environmental Impact Assessment : Research assessing the air/water partition coefficients of various PFAS indicated that PFH exhibits significant persistence in aquatic environments, raising concerns about its long-term ecological effects .

Applications

Despite the concerns surrounding PFAS, compounds like PFH have potential applications in various fields:

- Medicinal Chemistry : The stability of fluorinated compounds makes them attractive candidates for drug development.

- Industrial Uses : PFH can be utilized in the production of surfactants and coatings due to its unique chemical properties.

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h19H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAVCPGPRUNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CH2CH2OH, C7H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471144 | |

| Record name | 5:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185689-57-0 | |

| Record name | 5:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。